Complete Abolition of Estrogenicity: BPA Monosulfate Versus Free BPA in MCF-7 Cell Proliferation and pS2 Gene Expression Assays
In a direct head-to-head comparison, bisphenol A monosulfate (BPA sulfate) exhibited no detectable estrogenic activity at concentrations up to 0.1 μM in the E-screen cell proliferation assay and up to 1 mM in pS2 gene expression analysis using MCF-7 human breast cancer cells [1]. In stark contrast, the parent compound bisphenol A (free BPA) produced significant estrogenic effects at concentrations as low as 3 nM in the E-screen assay and 1 μM in pS2 gene expression [1]. This represents a >33,000-fold reduction in estrogenic potency in the E-screen (no effect for BPA sulfate at 100 nM vs. BPA active at 3 nM) and a >1,000-fold reduction in pS2 induction [1]. The sulfation reaction was confirmed to be catalyzed by the human hepatic thermostable phenol sulfotransferase ST1A3, and BPA sulfation in human liver cytosols was inhibited by more than 90% by the specific phenol sulfotransferase inhibitor quercetin [1].
| Evidence Dimension | Estrogenic potency — cell proliferation (E-screen) and estrogen-responsive gene expression (pS2) |
|---|---|
| Target Compound Data | BPA monosulfate: no estrogenic effect at 0.1 μM (E-screen) and 1 mM (pS2 expression) |
| Comparator Or Baseline | Free BPA: estrogenic effect at 3 nM (E-screen) and 1 μM (pS2 expression) |
| Quantified Difference | >33,000-fold reduction in E-screen potency; >1,000-fold reduction in pS2 induction potency |
| Conditions | MCF-7 human breast cancer cell line; E-screen proliferation assay and pS2 mRNA expression quantification; in vitro |
Why This Matters
Procurement of BPA monosulfate as a reference standard ensures that estrogenicity assays are not confounded by the test article itself—unlike free BPA, which is active at nanomolar concentrations and can produce false-positive signals in receptor activation studies.
- [1] Shimizu M, Ohta K, Matsumoto Y, Fukuoka M, Ohno Y, Ozawa S. Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells. Toxicol In Vitro. 2002 Oct;16(5):549-56. doi: 10.1016/s0887-2333(02)00055-3. View Source
